Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane
Description
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane (CAS 68092-71-7) is an organosilicon compound with the molecular formula C₁₁H₁₆Cl₂Si and a molecular weight of 247.24 g/mol . Structurally, it features a dimethylsilane backbone substituted with a chloro group and a 2-[3-(chloromethyl)phenyl]ethyl chain. The chloromethyl group on the aromatic ring introduces reactivity for further functionalization, while the silane’s chloro substituent enables hydrolysis or nucleophilic substitution reactions. Key physical properties include a boiling point of 134°C and a liquid state at room temperature .
Properties
IUPAC Name |
chloro-[2-[3-(chloromethyl)phenyl]ethyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)7-6-10-4-3-5-11(8-10)9-12/h3-5,8H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQWSQPPVXOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC(=CC=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692832 | |
| Record name | Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99349-00-5 | |
| Record name | Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of Phenyl-Ethyl Silane Precursors
A foundational approach involves the introduction of chloromethyl groups to pre-synthesized phenyl-ethyl silane intermediates. For example, the chlorination of hydroxymethylphenyl derivatives using thionyl chloride (SOCl₂) has been demonstrated as a reliable method for installing chloromethyl groups on aromatic rings. In this context, 3-(hydroxymethyl)phenylethanol can be treated with SOCl₂ in chloroform at 0–25°C to yield 3-(chloromethyl)phenylethyl chloride, which subsequently reacts with dimethylchlorosilane under controlled conditions.
Silane Coupling via Grignard Reagents
Grignard reactions enable the direct attachment of silane groups to aromatic substrates. The synthesis begins with the preparation of 3-(chloromethyl)phenylethyl magnesium bromide, which reacts with dichlorodimethylsilane (Cl₂SiMe₂) in anhydrous tetrahydrofuran (THF). This method, adapted from analogous silane syntheses, proceeds via nucleophilic substitution at the silicon center, replacing one chloride with the aryl-ethyl moiety. Typical yields range from 70–85%, depending on reaction stoichiometry and temperature.
Hydrosilylation of Chloromethyl-Substituted Olefins
Hydrosilylation offers a stereoselective route to the target compound. 3-(Chloromethyl)styrene is reacted with dimethylchlorosilane (ClSiMe₂H) in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) at 60–80°C. This method favors anti-Markovnikov addition, placing the silicon atom at the terminal position of the ethylene spacer. The reaction is typically conducted under inert atmospheres to prevent silane oxidation.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, catalyst loading, and solvent selection. The table below summarizes optimized conditions derived from experimental data:
Notes: The patent method, though originally designed for chloromethyl-methyl-dimethylsilane, provides a benchmark for high-yield silane synthesis. Adapting this protocol to the target compound may require substituting chloromethylmethyldichlorsilane with a tailored precursor.
Mechanistic Insights and Byproduct Management
Reaction Mechanisms
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Grignard Pathway: The nucleophilic attack of the Grignard reagent (3-(chloromethyl)phenylethyl MgBr) on dichlorodimethylsilane proceeds via a two-step mechanism. Initial chloride displacement forms an intermediate silane-MgBr complex, which decomposes upon aqueous workup to release the product.
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Hydrosilylation: Platinum catalysts facilitate the insertion of the silicon-hydrogen bond into the styrene double bond, followed by σ-bond metathesis to yield the anti-Markovnikov adduct.
Byproduct Formation and Mitigation
Common byproducts include disiloxanes (from silane hydrolysis) and diaryl coupling products. The patent method minimizes hydrolysis by employing trimethyl orthoformate as a moisture scavenger, achieving near-quantitative yields. In Grignard-based routes, rigorous exclusion of water via Schlenk techniques is essential.
Comparative Analysis of Synthetic Routes
The choice of method depends on scalability, cost, and purity requirements:
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Grignard Coupling excels in stereochemical control but requires low temperatures and anhydrous conditions.
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Hydrosilylation is advantageous for industrial-scale production due to milder conditions and catalyst recyclability.
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Patent Method offers the highest reported yields (96–99%) but necessitates specialized precursors.
Chemical Reactions Analysis
Types of Reactions
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution: Formation of amines or ethers
Oxidation: Formation of phenolic compounds
Reduction: Formation of methyl-substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane has the molecular formula and a molecular weight of approximately 247.236 g/mol. The compound consists of a silicon atom bonded to two methyl groups and one ethyl group featuring a chloromethyl-substituted phenyl ring, which enhances its reactivity compared to simpler silanes .
Scientific Research Applications
- Organic Synthesis :
- Silane Coupling Agents :
- Separation Techniques :
- Material Science :
Case Study 1: HPLC Applications
In a study published on February 19, 2018, researchers demonstrated the effectiveness of this compound in HPLC applications. The method utilized a mobile phase consisting of acetonitrile and water with phosphoric acid, allowing for scalable isolation of compounds suitable for mass spectrometry .
Case Study 2: Silane Coupling Agent Efficacy
A research project focused on the use of this compound as a silane coupling agent showed significant improvements in adhesion properties when applied to glass fibers within polymer matrices. The study highlighted how the chemical's unique structure facilitated better interfacial bonding, enhancing the overall mechanical properties of the composite material .
Mechanism of Action
The mechanism of action of Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The dimethylsilane moiety can also influence the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane with structurally related silanes:
Research Findings and Key Differences
- Aromatic vs. Aliphatic Reactivity: The target compound’s aromatic chloromethyl group distinguishes it from aliphatic analogs like Chloro(chloromethyl)dimethylsilane.
- Thermal Stability : Compounds with branched alkyl chains (e.g., Chloro(3,3-dimethylbutyl)dimethylsilane) exhibit higher thermal stability compared to aromatic silanes due to reduced steric strain .
- Hydrolysis Rates : Ethoxy-substituted silanes (e.g., Chloromethylmethyldiethoxysilane) hydrolyze slower than chloro-substituted analogs, making them preferable for applications requiring delayed curing .
Biological Activity
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane, a silane compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and safety profile based on diverse scientific literature.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The presence of chloromethyl and dimethylsilane groups suggests potential reactivity and interaction with biological systems, particularly in medicinal chemistry and material science applications.
| Property | Value |
|---|---|
| Molecular Weight | 274.81 g/mol |
| Structure | This compound |
| Solubility | Soluble in organic solvents |
| Toxicity Classification | Acute toxicity category 3 (oral) |
The biological activity of this compound is primarily linked to its interactions with cellular targets. Research indicates that compounds with similar structures can exhibit antimicrobial properties, likely due to their ability to disrupt cellular membranes or interfere with metabolic pathways.
- Antimicrobial Activity : Studies on related chloroacetamides have shown significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The halogenated phenyl groups enhance lipophilicity, facilitating membrane penetration and subsequent bactericidal action .
- Antitumor Potential : The compound's structure suggests potential as a therapeutic agent in cancer treatment. Silanes have been investigated for their roles in drug delivery systems and as direct anticancer agents. For instance, silane derivatives have been shown to inhibit tumor growth in preclinical models by modulating signaling pathways involved in cell proliferation .
- Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound may exhibit neuroprotective properties through antioxidant mechanisms. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various chloroacetamides demonstrated that compounds with specific substituents on the phenyl ring exhibited enhanced activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted that halogenated phenyl groups significantly contributed to the antimicrobial efficacy .
- Cancer Treatment Research : In a preclinical trial involving silane derivatives, researchers found that specific modifications to the silane structure improved its potency against glioblastoma cells. The study emphasized the importance of chemical modifications in enhancing biological activity and therapeutic efficacy .
Safety Profile
The safety profile of this compound indicates it falls under acute toxicity category 3 for oral exposure, necessitating caution during handling. Appropriate personal protective equipment (PPE) is recommended to mitigate risks associated with exposure .
Table 2: Toxicity Information
| Toxicity Category | Description |
|---|---|
| Acute Toxicity Category 3 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (irritating) |
| Skin Sensitization | Category 1 (may cause allergy) |
Q & A
Q. What are the key physicochemical properties of Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane, and how do they influence experimental handling?
- Methodological Answer : Critical properties include:
- Molecular Formula : C₃H₈Cl₂Si (analogous silane structure from ).
- Boiling Point : ~149°C (similar to Chloro(chloromethyl)dimethylsilane; see ).
- Water Reactivity : Hydrolyzes readily due to Si–Cl bonds, requiring anhydrous conditions for synthesis ().
- Density : ~1.086 g/cm³ (measured via pycnometry; ).
Handling requires inert atmospheres (e.g., nitrogen gloveboxes) and moisture-free solvents to prevent premature hydrolysis.
Q. What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for chloromethyl (–CH₂Cl) and dimethylsilyl (–Si(CH₃)₂Cl) groups. Compare shifts with NIST reference data ().
- FT-IR : Confirm Si–Cl (~480 cm⁻¹) and C–Cl (~700 cm⁻¹) stretches (CRC Handbook, ).
- GC-MS : Verify purity (>95%) and detect hydrolyzed byproducts ().
Q. How can researchers mitigate hydrolysis during storage and synthesis? **
- Methodological Answer :
- Store under argon at –20°C in sealed ampules ().
- Use dry solvents (e.g., THF, toluene) pre-treated with molecular sieves.
- Monitor reaction progress via in-situ FT-IR to detect Si–OH formation ().
Advanced Research Questions
Q. What experimental frameworks are recommended for studying its environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Conduct kinetic experiments in buffered aqueous solutions (pH 4–9) at 25°C, analyzing products via LC-MS ().
- Photodegradation : Exclude UV light or simulate solar radiation in environmental chambers, tracking silanol formation ().
- Ecotoxicology : Use Daphnia magna bioassays to assess acute toxicity (LC₅₀) per OECD guidelines ().
Q. How do steric and electronic effects of the chloromethylphenyl group influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Si–Cl bond cleavage using Gaussian09 with B3LYP/6-31G(d) basis sets ().
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe mechanistic pathways ().
- Experimental Validation : Perform Sonogashira couplings with phenylacetylene, monitoring yields under varying catalysts (Pd/Cu systems) ().
Q. How can researchers resolve contradictions in reported purity levels across synthesis protocols?
- Methodological Answer :
- Interlaboratory Comparison : Standardize purification methods (e.g., fractional distillation vs. column chromatography) and validate via collaborative trials ().
- QC Metrics : Implement orthogonal validation (e.g., GC-MS for volatiles, ICP-MS for metal residues) to identify contamination sources ().
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
